

"optimizing pH for copper histidine complex formation"

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Compound of Interest

Compound Name: Copper Histidine

Cat. No.: B077661

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Welcome to the Technical Support Center for Copper-Histidine Complex Formation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the pH for copper-histidine complex formation.

Troubleshooting Guide

This section addresses common issues encountered during the formation of copper-histidine complexes.

Problem	Possible Cause(s)	Suggested Solution(s)
Precipitate formation upon adding copper solution.	The pH of the solution is too high (typically above 9-10), leading to the formation of copper hydroxide. [1] [2]	Ensure the starting pH of the histidine solution is neutral or slightly acidic before adding the copper salt. Adjust the pH gradually to the desired level after the initial complex has formed. Use a buffer system to maintain a stable pH throughout the experiment.
Low yield or incomplete complex formation.	The pH is outside the optimal range for the desired complex species. The molar ratio of copper to histidine is not optimal.	Systematically vary the pH of the reaction mixture to determine the optimal point for your specific complex. A pH range of 6.0 to 8.0 is often a good starting point for the formation of stable 1:2 copper-histidine complexes. [3] Ensure the appropriate molar ratio of histidine to copper is used. A 2:1 ratio of histidine to copper(II) is commonly used to form the stable $[\text{Cu}(\text{His})_2]$ complex. [4]
Inconsistent or non-reproducible spectrophotometry readings.	The pH of the solutions is not being accurately controlled or is drifting over time. The complex may be degrading or converting to other species. The concentration of reactants is not accurate.	Use a calibrated pH meter and high-quality buffers. Allow the solution to equilibrate at the target pH before taking measurements. Prepare fresh solutions for each experiment to avoid degradation. Accurately prepare stock solutions and perform serial dilutions as needed.

Unexpected color of the final solution.	The pH is significantly different from the expected range, leading to the formation of different copper-histidine species with distinct colors. Contamination with other metal ions.	Verify the pH of the solution. The color of the copper-histidine complex solution can change with pH; for instance, a 1:1 complex of L-histidine and copper can result in a light blue solution at pH 10, while a similar complex with L-carnosine (β -alanyl-L-histidine) is dark blue. ^[5] Use high-purity reagents and deionized water to avoid contamination.
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Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the formation of the $[\text{Cu}(\text{His})_2]$ complex?

The optimal pH for the formation of the stable 1:2 copper(II)-histidine complex, often denoted as $[\text{Cu}(\text{His})_2]$, is generally in the physiological pH range. Specifically, studies have shown that this complex is the predominant species in solutions at a pH of approximately 7.3 to 7.4.^{[4][6][7]} At this pH, histidine can act as a tridentate ligand, leading to a stable complex.^[4]

Q2: How does pH affect the coordination of histidine to copper(II)?

The pH of the solution plays a critical role in determining how histidine coordinates with copper(II) ions.^{[4][6]} L-histidine has three potential binding sites: the amino group, the carboxyl group, and the imidazole side chain.^{[4][6]}

- Acidic pH (e.g., ~3.7): At lower pH values, the copper(II) ion is typically coordinated by the nitrogen and oxygen atoms of two histidine molecules in a square-planar arrangement.^{[4][6]}
- Physiological pH (e.g., ~7.2-7.4): As the pH increases to the physiological range, a structural rearrangement occurs. This leads to the formation of a five-coordinate, distorted square pyramidal complex where histidine acts as both a bidentate and a tridentate ligand.^{[4][6][8]} At this stage, the imidazole nitrogen plays a crucial role in the chelation, enhancing the stability of the complex.^[4]

- High pH (e.g., >10): At very high pH values, histidine can act as a tridentate ligand, forming an additional coordination bond through the carboxyl group. However, at pH values above 10, the complex may decompose, leading to the precipitation of copper oxide/hydroxide.[2]

Q3: What are the different copper-histidine species that can form at various pH levels?

Several different copper(II)-histidine complexes can exist in equilibrium in an aqueous solution, and their relative concentrations are highly dependent on the pH.[9] The composition and structure of these complexes have been studied over a pH range of 2-10.[2][9] While various species can be present, compounds where the copper ion is bonded to two nitrogen atoms from each histidine ligand tend to dominate.[9] At physiological pH, the major species is the $[\text{Cu}(\text{L-His})_2]$ complex.[4][8]

Q4: Can other ligands interfere with copper-histidine complex formation?

Yes, other ligands present in the solution can compete with histidine for coordination to the copper(II) ion. The stability of the copper-histidine complex is high compared to many other amino acid complexes due to the chelation involving the imidazole group.[4][10] However, strong chelating agents or high concentrations of other potential ligands can interfere with the formation of the desired copper-histidine complex.

Q5: What is the significance of the "histidine brace"?

The "histidine brace" is a structural motif found in some metalloproteins where a copper ion is chelated by the amino group and the π -N atom of an N-terminal histidine, along with the τ -N atom of another histidine residue.[10] This arrangement results in a highly stable complex.[10] The thermodynamic stability of the copper-histidine brace is a key factor in its biological function.[10]

Quantitative Data Summary

Stability Constants of Copper(II)-Histidine Complexes

The stability of copper-histidine complexes is quantified by their stability constants ($\log \beta$). These values are influenced by factors such as pH, temperature, and ionic strength. The following table summarizes some reported stability constants for various copper(II)-histidine and related complexes.

Complex	log β	Temperature (°C)	Ionic Strength (M)	Reference
Cu(II)-Histidine (1:1)	10.11	25	0.1	[1]
Cu(II)-Histidine (1:2)	18.01	25	0.1	[1]
Cu(II)-Histidylhistidine	Not specified	37	0.15	
Cu(II)-Phen-Histidine (HL1)	High stability (pH 3.0-9.0)	Not specified	Not specified	[11]
Cu(II)-Phen-Histidine (HzL2)	High stability (pH 4.5-10.0)	Not specified	Not specified	[11]

Note: The exact values of stability constants can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Potentiometric Titration for Determining Optimal pH

This protocol outlines the steps for performing a potentiometric titration to determine the formation constants and optimal pH for copper-histidine complexation.[\[5\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Standardized copper(II) nitrate solution (e.g., 0.01 M)
- L-histidine solution (e.g., 0.02 M)
- Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

- Potassium nitrate (KNO_3) or sodium chloride (NaCl) for maintaining ionic strength (e.g., 0.15 M)
- Deionized water
- pH meter with a combination glass electrode
- Stir plate and stir bar
- Burette

Procedure:

- Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- Sample Preparation: In a thermostated titration vessel, prepare a solution containing a known concentration of L-histidine and copper(II) nitrate in a specific molar ratio (e.g., 2:1). Add the appropriate amount of KNO_3 or NaCl to maintain a constant ionic strength.
- Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2.5-3.0) using a standard acid solution (e.g., HNO_3).
- Titration: Begin the titration by adding small, precise increments of the standardized base (KOH or NaOH) solution.
- Data Recording: After each addition of the base, allow the pH reading to stabilize and record the pH value and the volume of titrant added.
- Data Analysis: Plot the pH as a function of the volume of base added. The inflection points in the titration curve correspond to the equivalence points, which can be used to calculate the stability constants of the formed complexes. Computer programs are often used to analyze the titration data and determine the speciation of the complexes at different pH values.^[12]

Protocol 2: Spectrophotometric Analysis of Copper-Histidine Complex Formation

This protocol describes how to use UV-Vis spectrophotometry to monitor the formation of the copper-histidine complex as a function of pH.^[5]^[12]

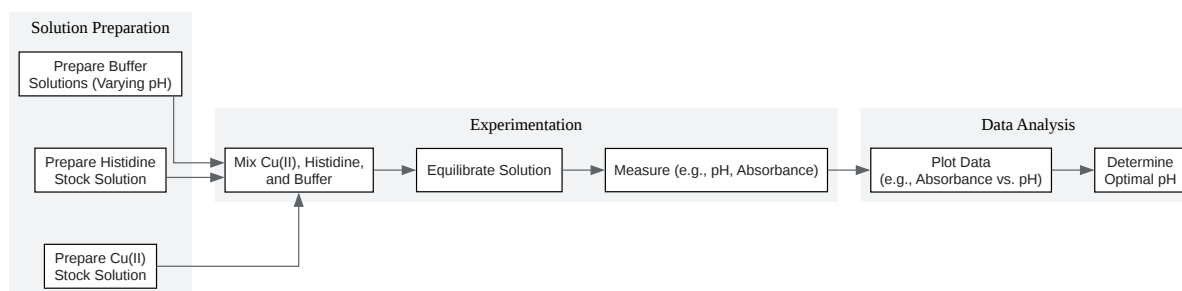
Materials:

- Copper(II) sulfate or copper(II) nitrate stock solution
- L-histidine stock solution
- A series of buffer solutions covering a range of pH values (e.g., pH 4.0 to 10.0)
- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- **Preparation of Solutions:** Prepare a series of solutions, each containing the same concentration of copper(II) and L-histidine (e.g., a 1:2 molar ratio) but in different pH buffers.
- **Spectra Acquisition:** For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 500-800 nm for the d-d transitions of Cu(II) complexes). Use the corresponding buffer solution as a blank.
- **Data Analysis:** The absorption maximum (λ_{max}) and the molar absorptivity of the copper-histidine complex will change as a function of pH, reflecting changes in the coordination environment of the copper ion.^[4] A plot of absorbance at a specific wavelength versus pH can be used to determine the optimal pH range for the formation of a particular complex species. The absorption maximum for the (1:2) copper-histidine complex at physiological pH has been observed at approximately 645 nm.^[4]

Visualizations



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Caption: Workflow for optimizing pH using spectrophotometry.

Caption: Effect of pH on copper-histidine complex structure.

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